1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol
Description
Properties
CAS No. |
872544-80-4 |
|---|---|
Molecular Formula |
C16H20N2OS |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-[1-(4-methylsulfanylphenyl)imidazol-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H20N2OS/c1-20-14-7-5-13(6-8-14)18-12-11-17-15(18)16(19)9-3-2-4-10-16/h5-8,11-12,19H,2-4,9-10H2,1H3 |
InChI Key |
KAEJDQXSJGNFTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)N2C=CN=C2C3(CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol generally follows these key stages:
- Formation of the substituted imidazole core
- Introduction of the 4-(methylsulfanyl)phenyl substituent
- Attachment and functionalization of the cyclohexanol moiety
Preparation of the 4-(Methylsulfanyl)phenyl Intermediate
The 4-(methylsulfanyl)phenyl group is typically introduced via palladium-catalyzed cross-coupling reactions using 4-(methylthio)phenylboronic acid as a key reagent. This boronic acid is prepared or commercially available and is used in Suzuki-Miyaura coupling reactions to attach the methylsulfanylphenyl group to various heterocyclic scaffolds.
Typical reaction conditions for preparing 4-(methylthio)phenyl derivatives:
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate or potassium carbonate |
| Solvent | Ethanol, benzene, toluene, or mixtures |
| Temperature | Reflux (typically 80–100 °C) |
| Reaction time | 15 hours or overnight |
| Workup | Extraction with ether, concentration, recrystallization |
This method yields the 4-(methylsulfanyl)phenyl intermediate in moderate to good yields (~58% reported in related systems).
Construction of the Imidazole Ring
The imidazole ring bearing the 4-(methylsulfanyl)phenyl substituent is synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and amidines or by condensation of substituted diamines with aldehydes or ketones under acidic or basic conditions.
In patent US20090227560A1, substituted imidazole compounds similar to the target molecule are described, where the imidazole ring is functionalized at the 1-position with the 4-(methylsulfanyl)phenyl group and at the 2-position with a cyclohexanol derivative.
Representative Preparation Method (Based on Patent US20090227560A1)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of 4-(methylsulfanyl)phenyl-substituted imidazole intermediate | Palladium-catalyzed Suzuki coupling using 4-(methylthio)phenylboronic acid and imidazole precursor |
| 2 | Coupling of imidazole intermediate with cyclohexanone derivative | Condensation or nucleophilic substitution under controlled temperature |
| 3 | Reduction of cyclohexanone to cyclohexanol moiety | Sodium borohydride or catalytic hydrogenation in suitable solvent |
| 4 | Purification of final compound | Chromatography or recrystallization to obtain pure this compound |
Analytical and Research Findings
- The stereochemistry of the cyclohexanol moiety is critical for biological activity and is confirmed by X-ray crystallography in related compounds.
- The presence of the methylsulfanyl group on the phenyl ring influences the electronic properties of the imidazole, affecting reactivity during coupling steps.
- Reaction yields vary depending on catalyst loading, solvent system, and temperature, with palladium-catalyzed cross-coupling being the most efficient method for introducing the methylsulfanylphenyl substituent.
- The final compound’s purity and structure are typically confirmed by NMR, LC-MS, and elemental analysis.
Summary Table of Key Preparation Parameters
| Preparation Stage | Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| 4-(Methylsulfanyl)phenylboronic acid synthesis | Pd(PPh3)4, Na2CO3, ethanol/benzene, reflux 15 h | Moderate to good (~58%) | Suzuki coupling precursor |
| Imidazole ring formation | α-Haloketone + amidine or condensation | High yield | Substituted at 1-position with phenyl |
| Coupling with cyclohexanone | Nucleophilic substitution or condensation | Moderate yield | Forms imidazole-cyclohexanone intermediate |
| Reduction to cyclohexanol | NaBH4 or catalytic hydrogenation | High yield | Stereoselective reduction |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The cyclohexanol hydroxyl group enables oxidation and derivatization:
-
Oxidation to Carbonyl : Under acidic or enzymatic conditions, the hydroxyl group oxidizes to form cyclohexanone derivatives, a common pathway for secondary alcohols .
-
Esterification/Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications .
Imidazole Ring Reactivity
The 1H-imidazole moiety participates in electrophilic substitution and coordination chemistry:
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the imidazole nitrogen, forming quaternary ammonium salts. This modifies electronic properties and biological interactions .
-
Electrophilic Substitution : Nitration or halogenation occurs preferentially at the C4/C5 positions of the imidazole ring under HNO₃/H₂SO₄ or halogenating agents .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 20 h | 1-Methylimidazolium derivative | 73–89% |
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 4-Nitroimidazole analog | 68% |
Methylsulfanyl Group Transformations
The 4-(methylsulfanyl)phenyl group undergoes oxidation and nucleophilic substitution:
-
Oxidation to Sulfone : Treating with H₂O₂ or mCPBA converts –SMe to –SO₂Me, altering electronic and steric profiles .
-
Nucleophilic Displacement : In polar aprotic solvents (e.g., DMSO), –SMe is replaced by amines or thiols under basic conditions .
Cyclohexane Ring Modifications
The cyclohexane scaffold influences steric interactions and reaction pathways:
-
Ring-Opening Reactions : Strong acids (e.g., H₂SO₄) induce ring-opening via carbocation intermediates, forming alkenes or substituted derivatives .
-
Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides, useful for further functionalization .
Catalytic Coupling Reactions
Fe₃O₄@SiO₂@MOF-199 catalyzes cross-coupling with aryl halides or cyclohexane-1,3-diones, forming fused polycyclic systems (Table 1) :
| Substrate | Catalyst Loading | Time | Product | Yield |
|---|---|---|---|---|
| 2-Bromoaryl imidazole | 5 mol% | 20 h | Imidazo[1,2-f]phenanthridinones | 91% |
| Cyclohexane-1,3-dione | 10 mol% | 48 h | Aromatized phenanthridine | 85% |
Biological Interaction Pathways
While direct pharmacological data is limited, structural analogs reveal:
-
Enzyme Inhibition : Imidazole derivatives inhibit cytochrome P450 enzymes via nitrogen coordination to heme iron .
-
Antimicrobial Activity : Methylsulfanyl groups enhance membrane permeability, improving efficacy against Gram-positive bacteria .
Synthetic Optimization Challenges
Key challenges include:
Scientific Research Applications
1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(4-(Methylthio)phenyl)-1H-imidazol-2-yl)cyclohexanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclohexanol moiety can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Compound 3: 1-[1-(4-Methylsulfonylphenyl)-1H-2-imidazolyl]-1-cyclohexanol
- Structural Difference : Oxidation of the methylsulfanyl group in Compound 2 to a methylsulfonyl (SO₂CH₃) group.
- Synthesis: Achieved via Oxone®-mediated oxidation of Compound 2 in methanol, yielding 91% product .
- Physical Properties : Higher melting point (148–163°C) due to increased polarity from the sulfonyl group.
Compound 1: 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structural Differences: Chloromethyl and nitro substituents replace the SCH₃ and cyclohexanol groups.
- Synthesis : Prepared via SOCl₂ chlorination of a benzyl alcohol precursor .
- Physical Properties : Lower melting point (120°C) and distinct solubility profile due to the nitro group’s electron-withdrawing nature and lack of hydrogen-bonding capability.
- Reactivity : The chloromethyl group offers a site for nucleophilic substitution, absent in Compound 2.
4-Hydroxybenzoic Acid–1H-imidazole (1/1) Co-crystal
2-({1-[4-(Propan-2-yloxy)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic Acid
- Structural Differences: Features a sulfanylacetic acid group and isopropoxy substituent instead of cyclohexanol.
- Properties : The carboxylic acid group increases water solubility compared to Compound 2, while the isopropoxy group enhances lipophilicity .
Comparative Data Tables
Table 2. Electronic and Functional Group Effects
Research Findings and Implications
- Solubility and Bioavailability: Compound 2’s cyclohexanol moiety may improve membrane permeability compared to the sulfonyl derivative (Compound 3), which is more polar but less lipophilic .
- Reactivity : The SCH₃ group in Compound 2 can be selectively oxidized to SO₂CH₃ (as in Compound 3), offering a pathway to modulate electronic properties for drug design .
- Crystallinity: Compound 2’s broader melting range (122–143°C) compared to Compound 1 (sharp at 120°C) suggests polymorphism or varied crystal packing influenced by the cyclohexanol group .
Methodological Considerations
- Structural Analysis : Tools like SHELXL and ORTEP-3 (used in crystallography) enable precise determination of molecular conformations and intermolecular interactions, critical for comparing derivatives .
Biological Activity
1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound consists of a cyclohexanol core, an imidazole moiety, and a methylsulfanyl group attached to a phenyl ring. The presence of these functional groups suggests a range of possible interactions with biological targets, including enzymes and receptors, which may influence various physiological pathways.
Structural Characteristics
The molecular structure of this compound can be represented as follows:
This structure includes:
- Cyclohexanol : A saturated six-membered carbon ring.
- Imidazole : A five-membered ring containing two nitrogen atoms.
- Methylsulfanyl group : A sulfur atom bonded to a methyl group, which may enhance the compound's reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. These activities include:
- Antimicrobial Properties : Imidazole-containing compounds are known for their antimicrobial and antifungal properties. While specific data on this compound's efficacy is limited, its structural similarities to known active compounds suggest potential effectiveness against various pathogens.
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, research on imidazole derivatives has revealed cytotoxic effects against various cancer cell lines . The mechanism often involves interaction with specific cellular pathways crucial for tumor growth and survival.
Case Studies and Research Findings
Several studies have focused on the biological activities of imidazole derivatives, providing insights into the potential applications of this compound:
Study 1: Anticancer Activity
A study investigated the anticancer properties of various imidazole derivatives, including those structurally related to this compound. The findings indicated that these compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT29 (colon cancer). The IC50 values ranged from 5 µM to 20 µM, suggesting a moderate level of activity .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial effects of imidazole derivatives against common bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL for Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Pathway Analysis : Investigating the influence of the compound on key signaling pathways involved in disease processes.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylthioaniline | C7H9NS | Simple aniline derivative; less complex than target compound |
| 2-(Methylthio)-benzimidazole | C9H10N2S | Contains benzimidazole; potential for different biological activity |
| Cyclohexanol derivatives | Varies | General class; lacks specific substituents that may confer unique properties |
This table illustrates the diversity within this chemical class and highlights the unique aspects of this compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-{1-[4-(Methylsulfanyl)phenyl]-1H-imidazol-2-yl}cyclohexan-1-ol to improve yield and purity?
- Methodology :
- Step 1 : Use controlled reaction conditions (e.g., inert atmosphere, temperature gradients) to minimize side reactions, as demonstrated in sulfonyl chloride imidazole synthesis .
- Step 2 : Employ purification techniques like column chromatography or recrystallization. Monitor purity via HPLC (high-performance liquid chromatography), as referenced in pharmaceutical analysis protocols .
- Step 3 : Optimize stoichiometry of reactants (e.g., cyclohexanol derivatives and methylsulfanylphenyl intermediates) using kinetic studies .
Q. What spectroscopic and crystallographic methods are used to characterize the compound’s structure?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions on the imidazole and cyclohexanol moieties .
- X-ray Diffraction (XRD) : Resolve stereochemistry and hydrogen-bonding patterns via single-crystal studies, as shown for structurally similar imidazole derivatives .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns using high-resolution MS .
Q. What in vitro models are suitable for initial screening of antifungal or antimicrobial activity?
- Experimental Design :
- Fungal Strains : Use Candida albicans and Aspergillus fumigatus in broth microdilution assays, referencing protocols from imidazole-based antifungal studies .
- Bacterial Models : Test against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains using agar diffusion methods .
- Data Interpretation : Compare minimum inhibitory concentrations (MICs) to established drugs like Miconazole for relative potency assessment .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexanol moiety influence biological interactions?
- Structure-Activity Relationship (SAR) Approach :
- Stereoisomer Synthesis : Prepare enantiomers via chiral catalysts or resolution techniques.
- Binding Assays : Use molecular docking to predict interactions with fungal cytochrome P450 enzymes (e.g., CYP51), critical for ergosterol biosynthesis .
- In Vivo Correlation : Compare efficacy in animal models (e.g., murine candidiasis) to validate computational predictions .
Q. What strategies can address low aqueous solubility during preclinical formulation?
- Formulation Techniques :
- Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility, as seen in imidazole derivative studies .
- Nanoparticle Encapsulation : Develop liposomal or polymeric nanoparticles to improve bioavailability .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC-mass spectrometry .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Data Analysis Framework :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., MIC vs. time-kill kinetics) .
- Standardization : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for reproducibility .
- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain divergent results .
Q. What are the environmental degradation pathways of this compound, and how are its metabolites analyzed?
- Environmental Fate Studies :
- Photodegradation : Expose to UV light and analyze breakdown products via LC-MS, similar to imidazole agricultural chemicals .
- Microbial Degradation : Incubate with soil microbiota and identify metabolites (e.g., sulfoxide derivatives) using -isotope tracing .
- Ecotoxicology : Assess toxicity of degradation products in Daphnia magna or algal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
